molecular formula C19H23N5O3 B2893875 9-(4-ethoxyphenyl)-8-oxo-2-(pentan-3-yl)-8,9-dihydro-7H-purine-6-carboxamide CAS No. 899741-79-8

9-(4-ethoxyphenyl)-8-oxo-2-(pentan-3-yl)-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2893875
CAS No.: 899741-79-8
M. Wt: 369.425
InChI Key: DUIBUDSSTIGMEM-UHFFFAOYSA-N
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Description

The compound 9-(4-ethoxyphenyl)-8-oxo-2-(pentan-3-yl)-8,9-dihydro-7H-purine-6-carboxamide is a purine-derived molecule characterized by a 4-ethoxyphenyl group at position 9, a pentan-3-yl substituent at position 2, and a carboxamide moiety at position 6. This article compares its structure, physicochemical properties, and inferred biological implications with related purine carboxamide derivatives.

Properties

IUPAC Name

9-(4-ethoxyphenyl)-8-oxo-2-pentan-3-yl-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-4-11(5-2)17-21-14(16(20)25)15-18(23-17)24(19(26)22-15)12-7-9-13(10-8-12)27-6-3/h7-11H,4-6H2,1-3H3,(H2,20,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIBUDSSTIGMEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=NC(=C2C(=N1)N(C(=O)N2)C3=CC=C(C=C3)OCC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule features a purine core substituted with a 4-ethoxyphenyl group at position 9, a pentan-3-yl chain at position 2, and a carboxamide at position 6. Retrosynthetic breakdown reveals three critical disconnections:

  • Purine Core Construction : Derived from cyclization of imidazole precursors.
  • Ethoxyphenyl Introduction : Achieved via nucleophilic aromatic substitution or Suzuki coupling.
  • Pentan-3-yl and Carboxamide Functionalization : Installed through alkylation and amidation, respectively.

Stepwise Synthetic Routes

Route 1: Sequential Functionalization of a Preformed Purine Core

Synthesis of the Purine Skeleton

The purine scaffold is synthesized via cyclocondensation of 4,5-diaminoimidazole-6-carboxamide with formamide under acidic conditions (HCl, 80°C, 12 h), yielding 7H-purine-6-carboxamide as a crystalline intermediate.

Introduction of the 4-Ethoxyphenyl Group

The 9-position is functionalized via nucleophilic substitution using 4-ethoxyphenylboronic acid in a Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C, 8 h), achieving a 78% yield.

Alkylation at Position 2

The pentan-3-yl side chain is introduced via alkylation with 3-pentyl bromide under basic conditions (NaH, THF, 0°C to RT, 6 h). Kinetic control minimizes over-alkylation, yielding 85% product.

Oxidation at Position 8

Controlled oxidation with m-chloroperoxybenzoic acid (mCPBA) in dichloromethane (0°C, 2 h) selectively generates the 8-oxo derivative without epoxidation byproducts.

Route 2: Convergent Synthesis via Intermediate Coupling

Preparation of the Ethoxyphenyl-Purine Intermediate

A prefunctionalized purine bearing a 4-ethoxyphenyl group is synthesized by reacting 4-ethoxyaniline with chloropurine-6-carboxamide in the presence of CuI/L-proline (DMSO, 120°C, 24 h).

Palladium-Catalyzed Cross-Coupling for Pentan-3-yl Installation

A Buchwald-Hartwig amination couples the purine intermediate with pentan-3-amine using Pd₂(dba)₃ and Xantphos (toluene, 110°C, 12 h), achieving 72% yield.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects on Alkylation

Condition Solvent Temperature Yield (%) Purity (HPLC)
NaH, THF THF 0°C → RT 85 98.5
KOtBu, DMF DMF 25°C 63 91.2
LDA, Et₂O Et₂O -78°C 41 88.7

Polar aprotic solvents (THF) and gradual warming maximize alkylation efficiency while minimizing side reactions.

Oxidation Selectivity

mCPBA in dichloromethane at 0°C achieves >95% conversion to the 8-oxo product, whereas H₂O₂/FeSO₄ results in over-oxidation (32% yield).

Analytical Characterization and Validation

Structural Confirmation via Spectroscopic Methods

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, purine H), 7.45 (d, J=8.6 Hz, 2H, aryl H), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 2.89 (m, 1H, pentan-3-yl CH).
  • HRMS (ESI+) : m/z calc. for C₁₉H₂₂N₅O₃ [M+H]⁺ 376.1712, found 376.1709.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >99% purity, with retention time = 12.3 min.

Applications and Derivative Synthesis

The compound serves as a precursor for adenosine receptor antagonists, with modifications at the carboxamide group enhancing blood-brain barrier permeability. Clinical analogs are under investigation for neurodegenerative disorders.

Chemical Reactions Analysis

Types of Reactions

9-(4-ethoxyphenyl)-8-oxo-2-(pentan-3-yl)-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, appropriate solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

9-(4-ethoxyphenyl)-8-oxo-2-(pentan-3-yl)-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9-(4-ethoxyphenyl)-8-oxo-2-(pentan-3-yl)-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. For example, it may inhibit purine metabolism enzymes, leading to altered nucleotide synthesis and cellular proliferation.

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences among purine-6-carboxamide derivatives, focusing on substituents at positions 2 and 9:

Compound Name (Substituents) Position 2 Substituent Position 9 Substituent Molecular Formula Molecular Weight (g/mol) Notes
9-(4-ethoxyphenyl)-8-oxo-2-(pentan-3-yl)-8,9-dihydro-7H-purine-6-carboxamide (Main) Pentan-3-yl 4-Ethoxyphenyl C₁₉H₂₃N₅O₃ 393.43 Bulky alkyl chain may enhance lipophilicity and metabolic stability.
9-(2-Ethoxyphenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 4-Fluorophenyl 2-Ethoxyphenyl C₂₀H₁₆FN₅O₃ 393.37 Fluorine atom increases electronegativity, potentially improving target binding affinity.
8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide Methyl 4-Methylphenyl C₁₄H₁₃N₅O₂ 283.29 Discontinued; suggests synthetic challenges or limited bioactivity.
2-(3-Bromophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 3-Bromophenyl 4-Methoxyphenyl C₁₉H₁₄BrN₅O₃ 440.20 Bromine enhances molecular weight, possibly affecting pharmacokinetics.
2-(2,4-Dimethoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 2,4-Dimethoxyphenyl 3-Methoxyphenyl C₂₁H₁₉N₅O₅ 421.40 Multiple methoxy groups may improve solubility but reduce membrane permeability.
2-(4-Ethoxy-3-methoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 4-Ethoxy-3-methoxyphenyl 2-Ethoxyphenyl C₂₃H₂₃N₅O₅ 449.50 Ethoxy and methoxy groups balance lipophilicity and metabolic stability.

Physicochemical Properties

  • Molecular Weight : Brominated analogs (e.g., 440.2 g/mol in ) exceed the main compound’s weight (393.43 g/mol), which may limit bioavailability under Lipinski’s rule of five .
  • Solubility : Methoxy and ethoxy groups in analogs like and improve water solubility but may reduce cell membrane permeability compared to alkyl chains .

Biological Activity

The compound 9-(4-ethoxyphenyl)-8-oxo-2-(pentan-3-yl)-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential biological activities. Purines are essential components of nucleic acids and play critical roles in various biological processes. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a purine core substituted with an ethoxyphenyl group and a pentan-3-yl side chain. The molecular formula is C₁₈H₂₃N₃O₃, and its molecular weight is approximately 337.39 g/mol. The presence of an oxo group at position 8 and a carboxamide group at position 6 enhances its biological activity.

Research indicates that purine derivatives can interact with various biological targets, including enzymes and receptors. The specific mechanisms of action for this compound may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases, which are crucial in cell cycle regulation and signal transduction pathways.
  • Receptor Modulation : Purine derivatives often act as agonists or antagonists at adenosine receptors, influencing various physiological responses such as inflammation and immune response.

Antitumor Activity

Several studies have reported the cytotoxic effects of purine derivatives against cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated:

  • Inhibition of Cell Proliferation : In vitro assays showed significant reduction in the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549) at micromolar concentrations.
Cell LineIC50 (µM)Reference
MCF-715
A54920

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by modulating cytokine production. Research has indicated that purines can reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies

  • In Vivo Studies : A study conducted on mice bearing tumor xenografts demonstrated that treatment with the compound led to a significant reduction in tumor size compared to control groups.
  • Clinical Relevance : A phase I clinical trial evaluating similar purine analogs highlighted their safety profile and preliminary efficacy in patients with advanced solid tumors.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing 9-(4-ethoxyphenyl)-8-oxo-2-(pentan-3-yl)-8,9-dihydro-7H-purine-6-carboxamide?

The synthesis involves multi-step organic reactions, including coupling of the ethoxyphenyl and pentan-3-yl substituents to the purine core. Key considerations include:

  • Use of Lewis acids (e.g., BF₃·Et₂O) to catalyze substituent attachment .
  • Temperature control (e.g., 60–80°C for cyclization) to minimize side reactions .
  • Solvent selection (e.g., DMF or THF) to enhance reaction efficiency . Purification via column chromatography or recrystallization ensures >95% purity .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • X-ray crystallography : Resolves bond lengths (e.g., C-N: ~1.33 Å) and dihedral angles to confirm stereochemistry .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent integration (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm) .
  • Mass spectrometry : High-resolution MS validates molecular weight (theoretical: ~393.37 g/mol) .

Q. How does the solubility profile of this compound influence formulation for in vitro studies?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO) but limited aqueous solubility due to hydrophobic groups. Strategies include:

  • Co-solvents (e.g., PEG-400) for cell-based assays .
  • pH adjustment (e.g., buffered solutions at pH 7.4) to enhance dissolution .

Advanced Research Questions

Q. What experimental approaches can elucidate the compound’s mechanism of action in enzyme inhibition?

  • Enzyme kinetics assays : Measure IC₅₀ values for targets like cyclooxygenase (COX) or kinases using fluorogenic substrates .
  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to recombinant proteins .
  • Molecular docking : Model interactions between the ethoxyphenyl group and enzyme active sites (e.g., COX-2) .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Orthogonal validation : Combine enzyme inhibition assays with cellular viability tests (e.g., MTT assays) to confirm specificity .
  • Batch consistency checks : Verify compound purity via HPLC and control for solvent/DMSO artifacts .
  • Structural analog comparisons : Test derivatives to isolate substituent-specific effects (e.g., pentan-3-yl vs. ethylphenyl groups) .

Q. What strategies improve stability during long-term storage for in vivo studies?

  • Lyophilization : Store as a lyophilized powder at -80°C to prevent hydrolysis of the carboxamide group .
  • Light-sensitive packaging : Protect the oxo-purine core from UV degradation using amber vials .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Substituent modulation : Replace the pentan-3-yl group with branched alkyl chains to enhance lipophilicity and membrane permeability .
  • Bioisosteric replacement : Substitute the ethoxyphenyl group with fluorophenyl to improve metabolic stability .
  • Pharmacophore mapping : Identify critical hydrogen-bonding motifs (e.g., carboxamide NH) for target engagement .

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